N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide is a non-peptidic antagonist of the bradykinin B1 receptor. [] It is classified as a sulfonamide derivative. This compound is a valuable tool in scientific research for studying the role of the bradykinin B1 receptor in various physiological and pathological processes, including inflammation and pain.
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide acts as a competitive antagonist of the bradykinin B1 receptor. [] It binds to the receptor and prevents the binding of bradykinin, a peptide hormone that mediates inflammation and pain. By blocking bradykinin action, this compound exerts antinociceptive and anti-hyperalgesic effects.
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide (referred to as LF22-0542 in the cited paper) has been used in preclinical studies to investigate its potential for treating pain, particularly inflammatory and neuropathic pain. [] It has shown significant antinociceptive effects in various animal models of pain, including the mouse acetic acid-induced writhing assay, the formalin test in mice and rats, and the carrageenan and complete Freund's adjuvant-induced inflammatory pain models in rats. [] In a rat model of neuropathic pain induced by nerve injury, LF22-0542 alleviated thermal hypersensitivity but was inactive in reversing nerve injury-induced tactile hypersensitivity. [] Studies using B1 receptor knockout mice have supported the specific involvement of the B1 receptor in the observed antinociceptive effects of LF22-0542. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2